molecular formula C7H13NO B15326040 3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine

3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine

Cat. No.: B15326040
M. Wt: 127.18 g/mol
InChI Key: GGIPVDUUFGOZBJ-OWOJBTEDSA-N
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Description

3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine is an organic compound with the molecular formula C7H13NO. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is of interest due to its unique structure, which combines a tetrahydrofuran ring with an allylamine group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine typically involves the Wittig reaction. This reaction starts with the formation of an aldehyde intermediate, which is then reacted with (cyanomethyl)triphenylphosphonium chloride to yield 3-(tetrahydrofuran-3-yl)-acrylonitrile. The acrylonitrile is subsequently reduced to form the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield are suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The double bond in the allylamine group can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Saturated amines.

    Substitution: Halogenated amines, various substituted derivatives.

Scientific Research Applications

3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine depends on its specific applicationThese interactions can modulate biological pathways, leading to desired effects in medicinal chemistry and other fields .

Comparison with Similar Compounds

Similar Compounds

    3-(Tetrahydrofuran-3-yl)propan-1-amine: Similar structure but lacks the double bond in the allylamine group.

    Tetrahydrofuran-3-yl-methylamine: Another derivative of tetrahydrofuran with a different substitution pattern.

Uniqueness

3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine is unique due to the presence of both a tetrahydrofuran ring and an allylamine group.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(E)-3-(oxolan-3-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H13NO/c8-4-1-2-7-3-5-9-6-7/h1-2,7H,3-6,8H2/b2-1+

InChI Key

GGIPVDUUFGOZBJ-OWOJBTEDSA-N

Isomeric SMILES

C1COCC1/C=C/CN

Canonical SMILES

C1COCC1C=CCN

Origin of Product

United States

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